N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide
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Overview
Description
N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like Suzuki-Miyaura coupling .
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE: shares similarities with other benzodiazole derivatives, such as:
Uniqueness
The uniqueness of N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H27N3O |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[3-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]propyl]propanamide |
InChI |
InChI=1S/C22H27N3O/c1-4-22(26)23-13-7-10-21-24-19-8-5-6-9-20(19)25(21)15-18-14-16(2)11-12-17(18)3/h5-6,8-9,11-12,14H,4,7,10,13,15H2,1-3H3,(H,23,26) |
InChI Key |
AKNTWXKCMQGXMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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